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Compound of Interest

Compound Name: 4'-Fluorochalcone

Cat. No.: B3421806

Spectroscopic Analysis of 4'-Fluorochalcone: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluorochalcone, with the systematic name (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one,
is a synthetic derivative of the chalcone family, a class of organic compounds that are
precursors to flavonoids and isoflavonoids. These compounds are of significant interest in
medicinal chemistry and drug development due to their wide range of biological activities,
including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a
fluorine atom on one of the phenyl rings can significantly alter the molecule's electronic
properties and biological activity. Accurate structural elucidation and purity assessment are
paramount for any further investigation. This technical guide provides an in-depth overview of
the spectroscopic analysis of 4'-Fluorochalcone, focusing on Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

IUPAC Name: (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one[1] Molecular Formula:
C1sH11FO[1] Molecular Weight: 226.25 g/mol [1][2]
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The structure consists of two aromatic rings linked by a three-carbon a,3-unsaturated carbonyl
system. The "4'-fluoro” designation indicates that the fluorine atom is attached to the para-
position of the phenyl ring adjacent to the carbonyl group.

Spectroscopic Data

The following sections present the expected spectroscopic data for 4'-Fluorochalcone based
on published data for closely related compounds and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For 4'-Fluorochalcone, both tH and 3C NMR are essential for structural
confirmation.

1H NMR (Proton NMR) Data (400 MHz, CDCls)

Chemical Shift (8) Coupling Constant

opm Multiplicity (3) Hz Assignment
~8.05 dd ~8.8,5.4 H-2', H-6'
~7.80 d 15.6 H-B

~7.65 m H-2, H-6

~7.50 d 15.6 H-a

~7.40 m H-3, H-4, H-5

~7.20 t ~8.8 H-3', H-5'

Note: The chemical shifts are approximate and can vary slightly based on the solvent and
concentration. The assignments are based on typical chalcone spectra and the electronic
effects of the substituents.

13C NMR (Carbon-13) Data (100 MHz, CDCIs)
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Chemical Shift (8) ppm Assignment
~189.0 C=0
~165.5 (d, tJCF = 255 Hz) c-4
~145.0 C-B
~138.0 C-1
~135.0 Cc-1
~131.0 (d, 3JCF = 9 Hz) C-2', C-6'
~130.5 C-4
~129.0 C-2,C-6
~128.5 C-3,C-5
~122.0 C-a
~115.8 (d, 2JCF = 22 Hz) C-3, C-5'

Note: The chemical shifts are approximate. The carbon attached to the fluorine atom (C-4") will

appear as a doublet due to carbon-fluorine coupling, with a large one-bond coupling constant

(XJCF). Other carbons in the fluorinated ring will also show smaller couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4'-Fluorochalcone is expected to show characteristic absorption bands for its key

functional groups.
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Wavenumber (cm~?) Intensity Assignment
~3060 Medium Aromatic C-H stretch

C=0 stretch (a,B-unsaturated
~1660 Strong

ketone)
~1600, ~1580, ~1450 Medium-Strong Aromatic C=C stretches
~1230 Strong C-F stretch
~980 Strong =C-H bend (trans)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

miz Relative Intensity (%) Assighment

226 High [M]* (Molecular lon)
225 Moderate [M-H]*

198 Moderate [M-COJ*

149 Moderate [M-CeHs]*

123 High [CeH4FO]*

105 Moderate [CeHsCO]*

95 Moderate [CeHaF]*

77 High [CeHs]*

Experimental Protocols
Synthesis of 4'-Fluorochalcone

A common method for the synthesis of chalcones is the Claisen-Schmidt condensation.

Materials:
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4-Fluoroacetophenone

Benzaldehyde

Ethanol

Sodium hydroxide (agueous solution)

Hydrochloric acid (dilute)
Procedure:
» Dissolve equimolar amounts of 4-fluoroacetophenone and benzaldehyde in ethanol.

e Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with
constant stirring.

» Allow the reaction to stir at room temperature for several hours. The progress of the reaction
can be monitored by thin-layer chromatography (TLC).

e Once the reaction is complete, pour the mixture into cold water and acidify with dilute
hydrochloric acid to precipitate the crude product.

« Filter the solid, wash with water, and dry.

» Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4'-
Fluorochalcone.

NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of 4'-Fluorochalcone in approximately 0.7 mL of deuterated chloroform
(CDCIs) containing tetramethylsilane (TMS) as an internal standard.

H NMR Acquisition:

e Acquire the spectrum on a 400 MHz NMR spectrometer.
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» Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16-32

scans.
13C NMR Acquisition:
¢ Acquire the spectrum on the same instrument.

o Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and a
sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans). Proton
decoupling is applied to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

o For solid samples, the KBr pellet method is commonly used. Mix a small amount of 4'-
Fluorochalcone with dry potassium bromide (KBr) and press into a thin, transparent disk.

o Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small
amount of the solid sample is placed directly on the ATR crystal.

Acquisition:

e Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of
4000-400 cm~2.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Introduction and lonization:

e The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS)
or liquid chromatograph (LC-MS).

e Electron Impact (El) is a common ionization technique for this type of molecule.

Acquisition:
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e Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 4'-
Fluorochalcone.

Proposed Mass Spectrometry Fragmentation Pathway
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Caption: Proposed major fragmentation pathways for 4'-Fluorochalcone in Mass
Spectrometry.

Inhibition of NF-kB Signaling Pathway by Chalcones

Chalcones are known to exert their anti-inflammatory effects by inhibiting the NF-kB (Nuclear
Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3][4][5][6]
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Caption: Simplified diagram of the NF-kB signaling pathway and points of inhibition by
chalcones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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